11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
“11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole and trimethoxyphenyl moieties, followed by their coupling to form the final dibenzo[b,e][1,4]diazepine structure. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the benzodioxole ring.
Methoxylation: Introduction of methoxy groups into the phenyl ring.
Cyclization: Formation of the diazepine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
In industry, it may find applications in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The pathways involved would depend on the biological activity being studied. For example, if it has anti-cancer properties, it may inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Uniqueness
What sets “11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H27N3O8 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
6-(6-nitro-1,3-benzodioxol-5-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27N3O8/c1-36-25-10-16(11-26(37-2)29(25)38-3)15-8-20-27(22(33)9-15)28(31-19-7-5-4-6-18(19)30-20)17-12-23-24(40-14-39-23)13-21(17)32(34)35/h4-7,10-13,15,28,30-31H,8-9,14H2,1-3H3 |
InChI Key |
ZKIRJRVAFMAOJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC6=C(C=C5[N+](=O)[O-])OCO6)C(=O)C2 |
Origin of Product |
United States |
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